![molecular formula C22H18N4O4 B5974437 N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B5974437.png)
N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide
Overview
Description
N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide, commonly known as BAPTA, is a chelating agent that is widely used in scientific research. It is a synthetic compound that is used to bind and remove metal ions from solutions, including calcium ions. BAPTA has a wide range of applications in various fields of research, including biochemistry, molecular biology, and neuroscience.
Scientific Research Applications
Polymer Recycling : Shukla and Harad (2006) explored the depolymerization of polyethylene terephthalate (PET) waste into bis(2-hydroxy ethylene)terephthalamide (BHETA). This process is economically viable with high yields and uses common, inexpensive catalysts. This represents a significant step in recycling PET waste into useful products (Shukla & Harad, 2006).
Synthesis of Polyamideimides : Hoang et al. (2020) demonstrated the conversion of waste poly(ethylene terephthalate) bottles into novel polyamideimides (PAIs) using Bis(2-aminoethyl)terephthalamide. These high-performance PAIs have potential applications in industrial separation processes (Hoang, Dang, Pham, & Hoang, 2020).
X-Ray Diffraction and Antibacterial Studies : Fakhar et al. (2018) synthesized N1,N4-Bis{(2-hydroxyethyl)(methyl)carbamothioyl}terephthalamide and performed X-ray studies on it. Additionally, they investigated its antibacterial activities against various bacterial strains (Fakhar et al., 2018).
Hydrogen Bonding Insights : Hachuła et al. (2017) studied bis-terephthalamides synthesized from methyl esters of amino acids. They analyzed the hydrogen bonding and spectroscopic properties of these compounds, offering insight into their structural characteristics (Hachuła, Polasz, Książek, Kusz, Kozik, Matussek, & Pisarski, 2017).
Luminescent Metal–Organic Frameworks : Wang et al. (2014) synthesized two metal–organic frameworks using bis-(3,5-dicarboxy-phenyl)terephthalamide. These frameworks showed strong photoluminescence and potential for sensing nitroaromatic explosives and DNA strands (Wang, Song, Kong, Ruan, Chang, & Li, 2014).
Fabrication of Hydrophobic Surfaces : Parveen, Thirukumaran, and Sarojadevi (2015) investigated the use of N,N′-bis(4-aminophenyl)terephthalamide in the fabrication of hydrophobic surfaces. Their study focused on the synthesis and properties of polybenzoxazine–silica nano hybrids (Parveen, Thirukumaran, & Sarojadevi, 2015).
properties
IUPAC Name |
1-N,4-N-bis(2-carbamoylphenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c23-19(27)15-5-1-3-7-17(15)25-21(29)13-9-11-14(12-10-13)22(30)26-18-8-4-2-6-16(18)20(24)28/h1-12H,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYOOGTVDDMEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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